molecular formula C18H12ClN3O4S2 B12126285 (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12126285
M. Wt: 433.9 g/mol
InChI Key: SLDOMHPCPQLDAS-UHFFFAOYSA-N
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Description

(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a furan ring, a thiadiazole ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiadiazole ring: This step might involve the reaction of the pyrrolidine-2,3-dione intermediate with a thiadiazole precursor under suitable conditions.

    Attachment of the furan ring: This can be done through a condensation reaction with a furan-2-yl aldehyde.

    Incorporation of the chlorophenyl group: This step could involve a substitution reaction using a chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

In industry, the compound might find applications in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-5-(4-bromophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione
  • (4E)-5-(4-methylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Uniqueness

The uniqueness of (4E)-5-(4-chlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione lies in its specific combination of functional groups, which can impart unique chemical and biological properties. The presence of the chlorophenyl group, for example, might enhance its reactivity or bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C18H12ClN3O4S2

Molecular Weight

433.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C18H12ClN3O4S2/c1-27-18-21-20-17(28-18)22-13(9-4-6-10(19)7-5-9)12(15(24)16(22)25)14(23)11-3-2-8-26-11/h2-8,13,24H,1H3

InChI Key

SLDOMHPCPQLDAS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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